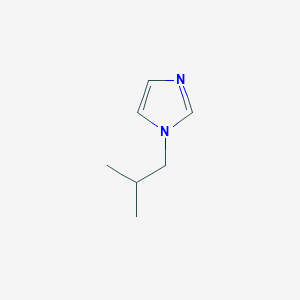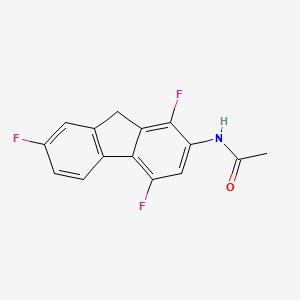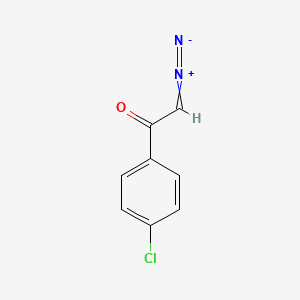
1-Methyl-5-(methylsulfanyl)-4-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-methylsulfanyl-4-nitro-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 1-position, a methylsulfanyl group at the 5-position, and a nitro group at the 4-position. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Methyl-5-methylsulfanyl-4-nitro-imidazole typically involves multi-step reactions starting from readily available precursorsThe nitration can be achieved using a mixture of nitric acid and sulfuric acid, while the methylsulfanyl group can be introduced via nucleophilic substitution reactions .
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
1-Methyl-5-methylsulfanyl-4-nitro-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, palladium catalysts, and iron powder. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Methyl-5-methylsulfanyl-4-nitro-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-methylsulfanyl-4-nitro-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components such as DNA. This mechanism is similar to that of other nitroimidazole compounds, which are known for their antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1-Methyl-5-methylsulfanyl-4-nitro-imidazole can be compared with other nitroimidazole compounds, such as metronidazole, tinidazole, and ornidazole. These compounds share the imidazole ring structure with a nitro group but differ in their substituents and specific applications. For example:
Metronidazole: Widely used as an antibiotic and antiprotozoal agent.
Tinidazole: Similar to metronidazole but with a longer half-life and broader spectrum of activity.
Ornidazole: Used primarily for its antiprotozoal and antibacterial properties.
Propriétés
Numéro CAS |
37527-30-3 |
|---|---|
Formule moléculaire |
C5H7N3O2S |
Poids moléculaire |
173.20 g/mol |
Nom IUPAC |
1-methyl-5-methylsulfanyl-4-nitroimidazole |
InChI |
InChI=1S/C5H7N3O2S/c1-7-3-6-4(8(9)10)5(7)11-2/h3H,1-2H3 |
Clé InChI |
HFHZUZAIDPKFTR-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1SC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)

![2-(3-methoxypropylamino)-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide](/img/structure/B13995679.png)




![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)


![3-(Benzenesulfonylmethyl)imidazo[1,5-a]pyrazine](/img/structure/B13995718.png)
